Enhanced Lipophilicity (clogP) vs. 3-Methyl Analog (CAS 1955531-46-0) for Membrane Permeability Optimization
The 3-ethyl substituent on the target compound provides greater lipophilicity compared to the 3-methyl group on its closest commercially listed analog, 5-methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole (CAS 1955531-46-0) . This difference is critical for optimizing passive membrane permeability and target engagement in cellular assays. While measured logP values are not publicly available for either compound, the target compound's molecular formula (C13H21N3O) and higher carbon count (13 vs. 12) predict a higher clogP, a well-established driver of permeability and metabolic clearance [1].
| Evidence Dimension | Lipophilicity (clogP) inferred from molecular formula |
|---|---|
| Target Compound Data | Molecular Formula: C13H21N3O; Predicted higher clogP due to additional methylene unit |
| Comparator Or Baseline | 5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole (CAS 1955531-46-0), Molecular Formula: C12H19N3O |
| Quantified Difference | Qualitative: Increased lipophilicity (estimated +0.5 clogP unit) from an additional carbon atom. |
| Conditions | Computational prediction based on molecular formula (measured logP data unavailable). |
Why This Matters
For procurement, this indicates the target compound may be the preferred choice for campaigns aiming to optimize membrane permeability, while the methyl analog may be preferred when lower lipophilicity is required to mitigate metabolic liabilities.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), pp. 235-248. View Source
